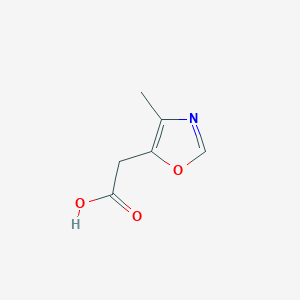

4-Methyloxazole-5-acetic Acid

Description

Significance of Oxazole (B20620) Heterocycles in Synthetic Chemistry

Oxazole heterocycles, which form the foundational structure of 4-methyloxazole-5-acetic acid, are a class of five-membered aromatic compounds containing one oxygen and one nitrogen atom. These structures are of immense interest in synthetic chemistry due to their versatile reactivity and presence in a wide array of biologically active molecules. e-bookshelf.denumberanalytics.comnih.gov The oxazole ring system is a key building block, or scaffold, for the development of new molecules with potential applications in medicine, agriculture, and material science. e-bookshelf.denumberanalytics.com

The inherent chemical properties of the oxazole ring, such as its aromaticity and the specific arrangement of its heteroatoms, allow for a variety of chemical modifications. This adaptability makes oxazoles valuable intermediates in the synthesis of more complex chemical structures. aip.org Researchers have utilized oxazole derivatives to create compounds with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. numberanalytics.comaip.orgmuseonaturalistico.it The stability and reactivity of the oxazole core make it a reliable platform for constructing new and diverse chemical entities. numberanalytics.com

Historical Development and Foundational Studies of 4-Methyloxazole-5-acetic Acid

The development of synthetic methods for oxazole derivatives dates back to the early 20th century. numberanalytics.com One of the foundational methods for synthesizing the oxazole ring is the Robinson-Gabriel synthesis. numberanalytics.com A significant early contribution to the synthesis of related structures was made by Cornforth and Cornforth, who developed a method to obtain ethyl 4-methyloxazole-5-carboxylates by heating ethyl a-chloroacetoacetate with an ammonium (B1175870) salt in its parent carboxylic acid. rsc.org This work laid the groundwork for accessing substituted oxazoles.

Specifically, the synthesis of 4-methyloxazole (B41796) was achieved by condensing ethyl a-chloroacetoacetate with ammonium formate (B1220265) in formic acid. The resulting product was then hydrolyzed to 4-methyloxazole-5-carboxylic acid, which could be smoothly decarboxylated to yield 4-methyloxazole. rsc.org This multi-step process, starting from ethyl acetoacetate (B1235776), provided a viable route to this specific oxazole derivative. rsc.org While the direct historical timeline for the first synthesis of 4-methyloxazole-5-acetic acid is not extensively documented in the provided results, the foundational work on the synthesis of its parent ring system and closely related carboxylic acids was crucial for its eventual preparation and study.

Research Trajectories and Academic Relevance of the Compound

Current research involving 4-methyloxazole-5-acetic acid and its derivatives highlights its role as a key intermediate in the synthesis of more complex molecules with potential biological applications. For instance, it has been utilized in the synthesis of novel fungicides. acs.org In one study, 4-methyloxazole-5-carboxylic acid was used as an intermediate to create a series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives. acs.org These compounds were then evaluated for their fungicidal activity, with some showing promising results. acs.org

The academic relevance of 4-methyloxazole-5-acetic acid is further underscored by its commercial availability from various chemical suppliers, indicating its use in ongoing research and development. bldpharm.comsigmaaldrich.com Its structural motifs are also found in more complex molecules being investigated for a range of pharmacological activities. ontosight.ai The continued exploration of synthetic routes to and the chemical transformations of 4-methyloxazole-5-acetic acid and its derivatives remain an active area of interest for organic and medicinal chemists.

Chemical Properties and Data

Below is a table summarizing some of the key chemical properties of 4-Methyloxazole-5-acetic acid.

| Property | Value | Source |

| CAS Number | 98140-74-0 | bldpharm.comsigmaaldrich.com |

| Molecular Formula | C6H7NO3 | sigmaaldrich.com |

| Molecular Weight | 141.13 g/mol | sigmaaldrich.com |

| IUPAC Name | (4-methyl-1,3-oxazol-5-yl)acetic acid | sigmaaldrich.com |

| Physical Form | White to yellow solid | sigmaaldrich.com |

| Storage Temperature | 0-8 °C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-oxazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-5(2-6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWXWDZRRIYDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308387 | |

| Record name | 4-Methyl-5-oxazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98140-74-0 | |

| Record name | 4-Methyl-5-oxazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98140-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-oxazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methyloxazole 5 Acetic Acid and Its Precursors

Established Synthetic Routes to 4-Methyloxazole-5-carboxylic Acid

The preparation of 4-methyloxazole-5-carboxylic acid is a well-documented process, primarily achieved through the hydrolysis of its corresponding ester, ethyl 4-methyloxazole-5-carboxylate, or via direct cyclization reactions to form the core oxazole (B20620) structure.

Synthesis via Ethyl 4-Methyloxazole-5-carboxylate Hydrolysis

The conversion of ethyl 4-methyloxazole-5-carboxylate to 4-methyloxazole-5-carboxylic acid is a fundamental step, typically accomplished through ester hydrolysis. smolecule.com This reaction can be performed under both classical and optimized conditions to achieve high yields and purity.

Traditional methods for the hydrolysis of ethyl 4-methyloxazole-5-carboxylate involve the use of strong acids or bases. smolecule.com For instance, heating the ester with 2N-sodium hydroxide (B78521) solution, followed by acidification, can yield the desired carboxylic acid. rsc.org Another established method involves reacting the ester with a mixture of glacial acetic acid and concentrated hydrochloric acid. google.com While effective, these classical approaches can sometimes lead to the formation of by-products, necessitating additional purification steps. google.com

A general procedure for basic hydrolysis involves treating the ethyl ester with lithium hydroxide monohydrate in a solvent mixture of tetrahydrofuran, methanol, and water. chemicalbook.com After stirring for several hours at room temperature, the volatile solvents are removed, and the residue is acidified with hydrochloric acid to precipitate the carboxylic acid product. chemicalbook.com

Table 1: Classical Hydrolysis Reaction Conditions

| Base/Acid | Solvent System | Reaction Time | Post-Treatment |

|---|---|---|---|

| Sodium Hydroxide (2N) | Aqueous | A few minutes boiling | Acidification (Congo-red) |

| Lithium Hydroxide Monohydrate | THF/Methanol/Water (2:3:1) | 4 hours at 20°C | Acidification (1N HCl) |

| Acetic Acid/Conc. HCl (2:1) | Not Applicable | 9 hours (reflux) | Not specified |

Optimized Methodologies for Ester Saponification

To overcome the limitations of classical methods, optimized saponification processes have been developed. These newer methods aim to improve yield, reduce reaction times, and enhance safety. For example, one optimized process uses aqueous sulfuric acid (60%) for hydrolysis, which reduces the reaction time from 9 hours to 3.5 hours compared to the acetic acid/HCl mixture and results in a higher yield. google.com

In the context of producing related compounds like 4-methyl-5-ethoxyoxazole, patented methods describe an alkali hydrolysis of the corresponding ester followed by the addition of an organic solvent like toluene (B28343) or methyl tert-butyl ether before acidification. patsnap.comnus.edu.sggoogle.com This approach creates a two-phase system where the decarboxylation reaction can proceed at a lower and more controlled temperature (30-50°C), preventing the rapid, hazardous release of gas and the decomposition of the acid-sensitive product. patsnap.comgoogle.com

Table 2: Comparison of Hydrolysis Methodologies

| Method | Reagents | Temperature | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Classical | Acetic Acid, Conc. HCl | Reflux | 9 hours | Established procedure |

| Optimized | 60% Sulfuric Acid | Reflux | 3.5 hours | Higher yield, shorter reaction time google.com |

| Two-Phase | NaOH, Toluene/MTBE, HCl | 30-50°C | Until no CO2 evolves | Milder conditions, improved safety and stability patsnap.comnus.edu.sggoogle.com |

Cyclization Reactions for the Oxazole Core Formation

The construction of the oxazole ring is a critical step in the synthesis of 4-methyloxazole-5-carboxylic acid and its derivatives. Various cyclization strategies have been employed, with the condensation of α-chloro-β-keto esters and formamide-mediated approaches being prominent.

A well-established method for forming the 4-methyloxazole-5-carboxylate ring system involves the condensation of ethyl α-chloroacetoacetate with an ammonium (B1175870) salt in its parent carboxylic acid. rsc.org For example, heating ethyl α-chloroacetoacetate with ammonium acetate (B1210297) in acetic acid yields ethyl 2,4-dimethyloxazole-5-carboxylate. rsc.org This general approach, a modification of the Robinson-Gabriel synthesis, provides a direct route to substituted oxazole-5-carboxylates. smolecule.comthieme-connect.de The subsequent hydrolysis of the resulting ester provides the target carboxylic acid. rsc.org

This methodology has been extended to prepare various 2-(1-aminoalkyl)oxazole-5-carboxylates, where N-protected amino acids are reacted with an α-chloro-β-ketoester, followed by cyclization upon heating with an ammonium salt like ammonium trifluoroacetate. researchgate.net

Formamide (B127407) serves as a key reagent in another significant synthetic route to the oxazole core. The reaction of α-haloketones, such as ethyl 2-chloroacetoacetate, with formamide under heating is a traditional method for synthesizing ethyl 4-methyloxazole-5-carboxylate, achieving yields between 35% and 65%. smolecule.com

A specific application of this approach involves condensing ethyl α-chloroacetoacetate with ammonium formate (B1220265) in formic acid. rsc.org This reaction produces the crude ethyl 4-methyloxazole-5-carboxylate, which is then hydrolyzed to 4-methyloxazole-5-carboxylic acid. rsc.orgthieme-connect.de Recent patents have focused on optimizing this process, achieving improved yields (up to 43%) through acid-catalyzed cyclization, which also reduces the amount of formamide required. smolecule.com

Phosphoryl Chloride/Triethylamine (B128534) Systems in Oxazole Ring Closure

The combination of phosphoryl chloride (POCl₃) and a tertiary amine base, typically triethylamine (TEA), serves as a potent system for effecting dehydration and cyclization reactions, notably in the synthesis of heterocyclic rings like oxazoles. This reagent system is a variant of the Bischler-Napieralski or Pictet-Spengler type reactions, which are classically used for isoquinoline (B145761) synthesis but whose principles are extended to other heterocycles. The primary function of phosphoryl chloride is to act as a dehydrating agent by activating a carbonyl or hydroxyl group, making it a better leaving group. Triethylamine is employed to neutralize the generated hydrochloric acid (HCl), preventing unwanted side reactions and driving the reaction toward completion.

While direct literature on the synthesis of 4-methyloxazole-5-acetic acid using the POCl₃/TEA system is not prominent, its application is well-established for the cyclization of β-keto amide precursors to form the oxazole core. In this context, the likely precursor would be an N-acyl-β-keto amide. The reaction mechanism proceeds through the following general steps:

Enolization: The β-keto amide precursor exists in equilibrium with its enol tautomer.

Activation: The enol-hydroxyl group is activated by phosphoryl chloride, converting it into a good leaving group (a dichlorophosphate (B8581778) ester).

Cyclization: The amide oxygen acts as an intramolecular nucleophile, attacking the activated carbon and displacing the phosphate (B84403) group to form the oxazole ring.

Neutralization: Triethylamine scavenges the HCl produced during the reaction.

This methodology is often compared to other cyclodehydration systems. For instance, systems like triphenylphosphine/iodine/triethylamine or tosyl chloride/triethylamine are also used for similar cyclizations of amide precursors to yield oxazoles. beilstein-journals.orgwikipedia.org The choice of reagent can influence reaction temperature and substrate scope.

Retrosynthetic Analysis of 4-Methyloxazole-5-acetic Acid

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. The analysis for 4-methyloxazole-5-acetic acid reveals several viable synthetic pathways based on established oxazole formation reactions.

The structure of 4-methyloxazole-5-acetic acid (Target Molecule) features a 1,3-oxazole ring substituted with a methyl group at the C4 position and an acetic acid moiety at the C5 position.

Disconnection Approach 1: Based on the Robinson-Gabriel Synthesis

A primary disconnection strategy involves breaking the C-O and C-N bonds of the oxazole ring, which is characteristic of the Robinson-Gabriel synthesis and its modifications. wikipedia.org This approach leads back to a key intermediate, a 2-acylamino-ketone.

Target Molecule: 4-Methyloxazole-5-acetic Acid

Functional Group Interconversion (FGI): The acetic acid side chain can be derived from a more stable ester precursor, such as ethyl (4-methyloxazol-5-yl)acetate, to avoid potential complications with the free acid during ring formation.

Disconnection (C-O, C-N): This retrosynthetic step points to an α-acylamino-β-ketoester, specifically ethyl 2-acetamido-3-oxobutanoate .

This precursor can be synthesized from commercially available starting materials like ethyl acetoacetate (B1235776). One classical route involves the condensation of ethyl α-chloroacetoacetate with acetamide (B32628). rsc.org

Disconnection Approach 2: Hantzsch-Type Synthesis

Another common strategy for oxazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone and an amide.

Target Molecule: 4-Methyloxazole-5-acetic Acid (as its ethyl ester)

Disconnection (C4-C5 and N3-C4 bonds): This disconnection leads to an amide and an α-halo-β-ketoester.

Precursors: The precursors would be acetamide and ethyl 4-chloroacetoacetate . This condensation is a well-documented method for producing 4-methyloxazole-5-carboxylates, which can then be further elaborated. rsc.org

The following table summarizes the key retrosynthetic disconnections and the corresponding precursors.

| Disconnection Strategy | Target (or Precursor) | Key Intermediate/Precursors |

| Robinson-Gabriel Type | Ethyl (4-methyloxazol-5-yl)acetate | Ethyl 2-acetamido-3-oxobutanoate |

| Hantzsch Type | Ethyl (4-methyloxazol-5-yl)acetate | Acetamide + Ethyl 4-chloroacetoacetate |

This analysis highlights that simple and accessible starting materials like ethyl acetoacetate derivatives and acetamide form the foundation for the synthesis of the target molecule.

Contemporary and Green Chemistry Approaches in 4-Methyloxazole-5-acetic Acid Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, environmentally benign, and sustainable methods. These principles are actively being applied to the synthesis of heterocyclic compounds like oxazoles.

The development of metal-free synthetic routes is a key goal in green chemistry to avoid the costs, toxicity, and purification challenges associated with residual metals. researchgate.net For oxazole synthesis, several metal-free strategies have emerged.

One prominent method involves the cycloisomerization of propargylic amides, which can be promoted by non-metallic reagents such as iodine. researchgate.net Another approach is the oxidative cyclization of N-styrylbenzamides using hypervalent iodine reagents, which provides 2,5-disubstituted oxazoles in short reaction times without the need for a metal catalyst. researchgate.net While not directly applied to 4-methyloxazole-5-acetic acid, these methodologies offer a template for future metal-free syntheses. For the target molecule, a potential metal-free route could involve the cyclodehydration of an N-acyl-β-keto amide precursor using a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or under thermal conditions. wikipedia.orgatlanchimpharma.com

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. jyoungpharm.org The synthesis of oxazole derivatives is particularly amenable to microwave irradiation. ijpsonline.comtandfonline.com

For instance, the condensation of 2-bromoacetophenones with urea (B33335) to form 2-amino-oxazoles has been successfully performed under microwave conditions. tandfonline.com Similarly, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been achieved efficiently through microwave-assisted cyclization, demonstrating the broad applicability of this technology for heterocycle formation. nih.gov Applying this to 4-methyloxazole-5-acetic acid precursors, such as the condensation of ethyl 4-chloroacetoacetate and acetamide, could significantly reduce reaction times from hours to minutes. tandfonline.com

Solvent-free, or solid-phase, reactions represent another pillar of green chemistry. Reactions can be carried out by grinding reagents together or by heating a mixture of solids in the absence of a solvent, which reduces waste and simplifies purification. The synthesis of isoxazole (B147169) derivatives has been demonstrated under solvent-free conditions using a reusable heterogeneous catalyst, a strategy that could be adapted for oxazole synthesis. researchgate.net

Catalysis is central to enhancing the efficiency and selectivity of organic syntheses. Both metal-based and organocatalytic strategies have been developed for the synthesis of oxazoles.

Metal Catalysis: Transition metals like palladium, copper, and gold are widely used. Palladium and copper catalysts are effective in direct arylation reactions to functionalize pre-formed oxazole rings. tandfonline.com Gold and iron catalysts can mediate the cycloisomerization of N-propargylamides to form oxazoles. atlanchimpharma.com For instance, a one-pot Suzuki-Miyaura coupling reaction has been developed for producing 2,4,5-trisubstituted oxazoles using a nickel catalyst. ijpsonline.com

Heterogeneous Catalysis: The use of solid, reusable catalysts simplifies product purification and reduces waste. Zeolites, such as ZSM-5, have been employed as reusable, heterogeneous catalysts for the synthesis of isoxazole derivatives under solvent-free conditions, showcasing a promising green catalytic approach that could be extended to oxazole synthesis. researchgate.net

Organocatalysis: Metal-free organocatalysts are increasingly used to promote reactions under mild conditions. For example, the synthesis of isoxazole derivatives has been achieved using DABCO, an amine-based organocatalyst, under ultrasonication. rsc.org

The table below summarizes various green and catalytic approaches relevant to oxazole synthesis.

| Approach | Method | Typical Reagents/Catalysts | Advantages |

| Metal-Free | Oxidative Cyclization | Hypervalent Iodine Reagents | Avoids metal contamination, mild conditions. researchgate.net |

| Microwave-Assisted | Accelerated Condensation/Cyclization | N/A (Energy Source) | Reduced reaction times, improved yields. jyoungpharm.orgnih.gov |

| Solvent-Free | Solid-State Reaction | Heterogeneous Catalysts (e.g., ZSM-5) | Reduced solvent waste, easier purification. researchgate.net |

| Catalytic | Cycloisomerization/Cross-Coupling | Pd, Cu, Au, Ni, Organocatalysts | High efficiency, selectivity, and atom economy. ijpsonline.comtandfonline.comresearchgate.net |

Reactivity and Mechanistic Investigations of 4 Methyloxazole 5 Acetic Acid Transformations

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) attached to the C5 position of the oxazole (B20620) ring is a primary site for chemical modification. Standard transformations of carboxylic acids can be readily applied, leading to a variety of important derivatives.

The conversion of the carboxylic acid group of 4-Methyloxazole-5-acetic acid into esters and amides represents a common and crucial set of transformations. These reactions are typically straightforward and follow well-established synthetic protocols for carboxylic acid derivatization.

Esterification: The formation of esters from 4-Methyloxazole-5-acetic acid is achieved through reaction with an alcohol in the presence of an acid catalyst. gcms.cz This process, known as Fischer esterification, involves the condensation of the carboxyl group and the hydroxyl group of the alcohol, with the elimination of a water molecule. gcms.cz The reaction is driven to completion by removing the water as it is formed. Alternatively, highly efficient esterification can be achieved using alkylating agents like diazomethane (B1218177) or through the use of dimethylformamide dialkyl acetals, which react rapidly with carboxylic acids. gcms.cz For instance, ethyl 4-methyloxazole-5-carboxylate is a common derivative synthesized via these methods. researchgate.net

Amide Formation: The synthesis of amides from 4-Methyloxazole-5-acetic acid involves its reaction with primary or secondary amines. This transformation typically requires the "activation" of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common methods include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), which are widely employed in peptide synthesis. thermofisher.com These reagents convert the carboxylic acid into a more reactive intermediate that readily couples with an amine to form the stable amide bond. thermofisher.com The synthesis of amides from the related 3-methoxyisoxazole-5-acetic acid via reduction of its corresponding amide with diborane (B8814927) has also been reported, showcasing a relevant transformation pathway for this class of compounds. rsc.org

| Derivative Type | Reagents | Reaction | Key Features |

| Esters | Alcohol, Acid Catalyst (e.g., HCl) | Esterification | Classic method, equilibrium-driven. gcms.cz |

| Amides | Amine, Coupling Agent (e.g., EDAC) | Amidation | Forms stable amide linkage; common in medicinal chemistry. thermofisher.com |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction pathway for 4-Methyloxazole-5-acetic acid and its parent carboxylic acid. This transformation provides a route to 5-unsubstituted or 5-functionalized 4-methyloxazoles.

Research has shown that 4-methyloxazole-5-carboxylic acid, a closely related precursor, undergoes decarboxylation to yield 4-methyloxazole (B41796). thieme-connect.de This reaction is a key step in certain synthetic routes. thieme-connect.de More advanced methods for the decarboxylation of 4-oxazolecarboxylic acid derivatives involve heating in a high-boiling solvent like N,N-dimethylformamide (DMF), sometimes with the addition of a catalytic amount of an organic acid. smolecule.com This approach provides a metal-free pathway to the corresponding decarboxylated oxazole. smolecule.com

A particularly powerful application of this reactivity is in decarboxylative cross-coupling reactions . In these processes, the carboxylic acid serves as a precursor to a nucleophilic organometallic species in situ. For oxazole-5-carboxylic acids, palladium catalysis in the presence of a co-catalyst like silver carbonate enables coupling with aryl halides. acs.org This reaction proceeds via decarboxylation to form an oxazolyl-metal intermediate, which then participates in the cross-coupling cycle to form a new carbon-carbon bond at the C5 position, yielding 5-aryl-oxazoles. acs.orgmanchester.ac.uk

| Reaction Type | Conditions | Product | Significance |

| Thermal Decarboxylation | Heating | 4-Methyloxazole | Removes the C5 substituent, yielding the parent heterocycle. thieme-connect.de |

| Catalytic Decarboxylation | DMF, Acid Catalyst, Heat | 4-Methyloxazole | Metal-free method for CO₂ elimination. smolecule.com |

| Decarboxylative Cross-Coupling | Pd Catalyst, Ag₂CO₃, Aryl Halide | 5-Aryl-4-methyloxazole | Forms new C-C bonds, offering a powerful synthetic tool. acs.org |

Oxazole Ring Functionalization and Substitution Reactions

The oxazole ring itself is an aromatic heterocycle, but its reactivity is significantly influenced by the presence of the two heteroatoms, oxygen and nitrogen.

The oxazole ring is generally considered to be electron-deficient due to the electronegativity of the nitrogen and oxygen atoms. This inherent property deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609) or more electron-rich heterocycles like pyrrole. thieme-connect.de Theoretical and experimental studies indicate that when electrophilic substitution does occur on the oxazole nucleus, it is directed to the C5 position, which is the most electron-rich carbon. smolecule.com

In the case of 4-Methyloxazole-5-acetic acid, the C5 position is already substituted. This, combined with the deactivating nature of the ring, makes further electrophilic substitution on the ring carbons challenging. The electron-donating methyl group at C4 may slightly activate the ring, but the primary site for electrophilic attack remains the occupied C5 position. Therefore, direct electrophilic substitution on the oxazole nucleus of this compound is not a commonly reported or facile transformation.

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the oxazole ring makes it susceptible to nucleophilic attack. The C2 position is the most common site for nucleophilic attack due to its position between the two electronegative heteroatoms. smolecule.com While simple oxazoles may not react without activation, the presence of a good leaving group at the C2 position, such as a halogen, greatly facilitates nucleophilic substitution. thieme-connect.de

Ring modification reactions, such as ring-opening, can also occur under specific conditions. For example, treatment of some oxazole derivatives with strong bases like organolithium reagents can lead to deprotonation or, in some cases, ring cleavage to form isonitrile intermediates. nih.gov While not extensively documented for 4-Methyloxazole-5-acetic acid itself, these represent potential, albeit sometimes undesired, reaction pathways under strongly nucleophilic or basic conditions.

| Reaction Type | Position | Description |

| Nucleophilic Attack | C2 | The most electrophilic carbon, susceptible to attack, especially with a leaving group present. smolecule.com |

| Ring Cleavage | - | Can occur under harsh conditions (e.g., strong base), leading to ring-opened products. nih.gov |

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of oxazole rings, including oxazole carboxylic acids. As mentioned previously (3.1.2), decarboxylative cross-coupling provides an elegant method to convert oxazole-5-carboxylic acids into 5-arylated oxazoles. acs.org

Beyond this, palladium catalysis can achieve C-H activation and functionalization. For example, methods have been developed for the direct C5-arylation of oxazoles using a Pd(OAc)₂ catalyst. researchgate.net While this would compete with the decarboxylative pathway for the carboxylic acid, it highlights the utility of palladium in functionalizing the oxazole ring. Furthermore, palladium-catalyzed oxidative cross-coupling of azole-4-carboxylates with indoles has been reported, demonstrating the formation of C-C bonds via a double C-H activation mechanism under mild conditions. nih.gov These advanced methods showcase the versatility of palladium catalysis in creating complex molecules from oxazole carboxylic acid scaffolds.

| Reaction | Catalyst System | Reactant | Product Type |

| Decarboxylative Arylation | Pd(0)/Ag₂CO₃ | Aryl Halide | 5-Aryl-oxazole acs.org |

| Oxidative Coupling | Pd(II) | Indole | 5-(Indolyl)-oxazole nih.gov |

| C-H Alkylation | Pd(II) | Alkylboronic Acid | 5-Alkyl-oxazole researchgate.net |

Cycloaddition Reactions of Oxazole Systems

The oxazole ring can participate as a diene component in cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.comwikipedia.org This reactivity is attributed to the furan-type oxygen atom at position 1, which imparts diene-like character to the ring system. pharmaguideline.com The facility of these cycloadditions is significantly influenced by the nature of substituents on the oxazole ring. Electron-donating or electron-releasing groups on the oxazole ring enhance its reactivity towards dienophiles. pharmaguideline.com Conversely, the presence of electron-withdrawing groups on the oxazole deactivates the system toward cycloaddition. arkat-usa.org

The Diels-Alder reaction of oxazoles with various dienophiles, such as alkenes and alkynes, provides a powerful method for synthesizing other important heterocyclic structures like pyridines and furans. pharmaguideline.comarkat-usa.org The reaction with alkenes typically yields a bicyclic intermediate with an oxygen bridge, which upon elimination of water, leads to the formation of substituted pyridines. wikipedia.orgarkat-usa.org When alkynes are used as dienophiles, the initial cycloadduct can undergo a retro-Diels-Alder reaction by eliminating a nitrile to afford substituted furans. arkat-usa.orgpharmaguideline.com

The reactivity of the oxazole in Diels-Alder reactions can be enhanced by the addition of Brønsted or Lewis acids to the oxazole nitrogen atom. acs.orgnih.gov This activation strategy lowers the activation barrier and the HOMO(dienophile)–LUMO(diene) energy gap, thereby facilitating the cycloaddition. acs.orgnih.gov

Beyond the typical [4+2] Diels-Alder cycloadditions, oxazole systems can undergo other types of cycloaddition reactions. The reaction of the oxazole ring with singlet oxygen, for instance, proceeds via [4+2] and [2+2] cycloaddition mechanisms. nih.gov The primary pathway for the photo-oxidation of oxazole is the [4+2] cycloaddition of singlet oxygen across the C2 and C5 positions, forming an unstable bicyclic endoperoxide intermediate. nih.gov Formal [3+2] cycloadditions have also been developed, for example, using N-nucleophilic 1,3-N,O-dipole equivalents with internal alkynes under gold catalysis to produce highly substituted oxazoles. rsc.orgrsc.org

Intramolecular Diels-Alder reactions of oxazoles (IMDAO) have proven to be a highly efficient and versatile strategy for the synthesis of complex natural products and heterocyclic intermediates. thieme-connect.compitt.edu For example, the intramolecular cycloaddition of N-allyl-4-methyloxazole-5-carboxamides, derivatives of 4-methyloxazole-5-acetic acid, has been reported to yield tricyclic adducts. jst.go.jp

Table 1: Examples of Cycloaddition Reactions of Oxazole Systems

| Oxazole Reactant | Dienophile/Partner | Reaction Type | Product(s) | Reference(s) |

|---|---|---|---|---|

| General Oxazole | Alkenes | Diels-Alder [4+2] | Substituted Pyridines (after water elimination) | wikipedia.orgarkat-usa.org |

| General Oxazole | Alkynes | Diels-Alder [4+2] | Substituted Furans (after nitrile elimination) | arkat-usa.orgpharmaguideline.com |

| 4-Silylated Oxazoles | Electron-poor alkynes | Diels-Alder/retro-Diels-Alder | Polysubstituted Furans | arkat-usa.org |

| Oxazole | Ethylene | Diels-Alder [4+2] (Lewis/Brønsted acid-catalyzed) | Pyridine (B92270) precursor | acs.orgnih.gov |

| Oxazole | Singlet Oxygen | [4+2] and [2+2] Cycloaddition | Bicyclic endoperoxides and dioxetanes | nih.gov |

| N-allyl-4-methyloxazole-5-carboxamides | Intramolecular Alkene | Intramolecular Diels-Alder [4+2] | Tricycloadducts (tetrahydrofuro[2,3-c]pyrrolidines) | jst.go.jp |

| Pyridine-N-aminides (as acyl nitrene equivalent) | Unsymmetrical internal alkynes | Formal [3+2] Cycloaddition (Gold-catalyzed) | 2,4,5-Trisubstituted Oxazoles | rsc.org |

Ring-Opening and Rearrangement Processes of 4-Methyloxazole-5-acetic Acid Derivatives

Derivatives of 4-methyloxazole-5-acetic acid can undergo various ring-opening and rearrangement reactions, often leading to the formation of different heterocyclic systems or functionalized open-chain compounds. These transformations are frequently initiated by thermal conditions, acid or base catalysis, or photochemical activation. rsc.orgchemeurope.comtandfonline.com

A significant rearrangement process for oxazoles is the Cornforth rearrangement, a thermal reaction specific to 4-acyloxazoles. wikipedia.orgchemeurope.com In this process, the acyl group at the C4-position and the substituent at the C5-position exchange places. wikipedia.org

The conversion of oxazoles into other heterocycles is a synthetically valuable transformation. As mentioned previously, the Diels-Alder reaction of oxazoles with alkynes, followed by a retro-Diels-Alder reaction involving the elimination of a nitrile, is a well-established route to furan (B31954) derivatives. pharmaguideline.com This provides a direct method for converting an oxazole ring system into a furan ring system.

Ring-opening can also be initiated by nucleophilic attack. While nucleophilic substitution on the oxazole ring itself is uncommon, attack by a nucleophile can lead to ring cleavage. pharmaguideline.com For instance, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can result in ring cleavage and subsequent recyclization to form imidazoles. pharmaguideline.com Deprotonation at the C2 position, which is the most electron-deficient carbon, can also lead to ring-opening, forming an enolate-isonitrile intermediate in equilibrium with the starting lithiated oxazole. wikipedia.org

Acid-catalyzed rearrangements provide another pathway for the transformation of oxazole-related structures. rsc.org For example, the intramolecular Diels-Alder adducts formed from N-(3-butenyl)-4-methyl-N-phenyloxazole-5-carboxamides can be treated with acetic acid to yield tetrahydroisoquinolinone derivatives through a series of rearrangement steps. jst.go.jp Similarly, cascade rearrangements involving multiple heterocyclic intermediates have been observed. The thermal rearrangement of 3-acylaminoisoxazoles can proceed through a cascade Boulton-Katritzky and Migration-Nucleophilic Attack-Cyclization (MNAC) rearrangement, involving a 1,2,4-oxadiazole (B8745197) intermediate, to ultimately yield 2-acylaminooxazoles. nih.gov

Table 2: Examples of Ring-Opening and Rearrangement Reactions of Oxazole Derivatives

| Starting Material | Conditions | Reaction Type | Product(s) | Reference(s) |

|---|---|---|---|---|

| 4-Acyloxazoles | Thermal | Cornforth Rearrangement | Isomeric Oxazoles (swapped C4-acyl and C5-substituent) | wikipedia.orgchemeurope.com |

| General Oxazoles | 1. Reaction with alkynes 2. Thermolysis | Diels-Alder / Retro-Diels-Alder | Substituted Furans + Nitriles | pharmaguideline.com |

| General Oxazoles | Ammonia/Formamide | Nucleophilic Ring-Opening/Recyclization | Imidazoles | pharmaguideline.com |

| Tricycloadducts from N-(3-butenyl)-4-methyl-N-phenyloxazole-5-carboxamides | Acetic Acid | Acid-catalyzed Rearrangement | Tetrahydroisoquinolin-1-ones | jst.go.jp |

| 3-Acylaminoisoxazoles | Thermal (Basic or Neutral) | Cascade Rearrangement (BK-MNAC) | 2-Acylaminooxazoles (via 1,2,4-oxadiazole intermediate) | nih.gov |

| Oxazoles | Deprotonation (e.g., with n-BuLi) | Ring-Chain Tautomerism | Open-chain enolate-isonitrile | wikipedia.org |

Synthesis and Structural Elucidation of Key Derivatives and Analogues of 4 Methyloxazole 5 Acetic Acid

Ester Derivatives of 4-Methyloxazole-5-acetic Acid

Ester derivatives of 4-Methyloxazole-5-acetic acid are commonly synthesized through standard esterification procedures, typically involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. These esters are valuable intermediates, particularly in the synthesis of pyridoxine (B80251) (vitamin B6). epo.org

One of the most well-documented esters is Ethyl 4-methyloxazole-5-carboxylate. nih.gov A specific process for producing 4-methyloxazole-5-carboxylic acid esters involves the reaction of an α-chloroacetoacetic acid ester with formamide (B127407). googleapis.com Another patented method describes the synthesis of 4-methyl-5-ethoxy oxazole (B20620) ethyl ester from N-ethoxalyl-α-aminopropionic acid ethyl ester using a cyclization system of phosphorus oxychloride and triethylamine (B128534) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). google.com

Lower alkyl esters, specifically C1-6-alkyl esters of 4-methyl-oxazole-5-carboxylic acid, are noted as important synthetic intermediates. epo.org The synthesis of 5-ethoxy-4-methyloxazole (B119874) can be achieved from its corresponding carboxylic acid ethyl ester by reaction with acetic acid and p-toluenesulfonic acid. chemicalbook.com

Table 1: Examples of Ester Derivatives

| Compound Name | CAS Number | Molecular Formula | Notes |

| Ethyl 4-methyloxazole-5-carboxylate | 20485-39-6 | C7H9NO3 | A common ester derivative. nih.gov |

| Methyl 4-methyloxazole-5-carboxylate | 2510-32-9 | C6H7NO3 | An intermediate for further reactions. oakwoodchemical.com |

| 4-methyl-5-ethoxy oxazole ethyl ester | Not provided | C9H13NO4 | Synthesized via cyclization of N-ethoxalyl-α-aminopropionic acid ethyl ester. google.com |

Amide and Other Carboxylic Acid Derivatives of 4-Methyloxazole-5-acetic Acid

Amide derivatives are typically prepared by coupling 4-Methyloxazole-5-carboxylic acid with a suitable amine. This often involves activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with the amine.

A series of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamides have been synthesized as potential fungicides. acs.org The synthesis involves the reaction of 4-methyloxazole-5-carboxylic acid with various (2-arylthiazol-4-yl)methanamines. acs.org This highlights a common strategy for creating complex amide derivatives. Intramolecular Diels-Alder reactions have been studied using N-alkenyl-oxazole-5-carboxamides, demonstrating the reactivity of these systems to form complex polycyclic structures. jst.go.jp

Hydrazides represent another class of carboxylic acid derivatives. Methyl 5-methyloxazole-4-carboxylate can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, which serves as a precursor for synthesizing heterocyclic systems like 1,3,4-thiadiazoles and 1,2,4-triazoles. researchgate.net

Table 2: Selected Amide Derivatives of 4-Methyloxazole-5-carboxylic Acid and Spectroscopic Data acs.org

| Compound ID | R Group (on thiazole) | Yield (%) | Melting Point (°C) | 1H NMR (500 MHz, CDCl3) δ (ppm) |

| SEZA8 | p-tolyl | 85 | 144.1–145.2 | 7.81 (d, J = 8.0 Hz, 2H), 7.75 (s, 1H), 7.23 (d, J = 7.9 Hz, 2H), 7.15 (s, 1H), 7.02 (d, J = 5.9 Hz, 1H), 4.71 (d, J = 5.7 Hz, 2H), 2.52 (s, 3H), 2.38 (s, 3H) |

| SEZA12 | 4-methoxyphenyl | 93 | 124–125 | 7.87 (d, J = 8.8 Hz, 2H), 7.77 (s, 1H), 7.13 (s, 1H), 6.97 (brs, 1H), 6.95 (d, J = 8.8 Hz, 2H), 4.71 (dd, J = 5.7, 0.9 Hz, 2H), 3.86 (s, 3H), 2.53 (s, 3H) |

Analogues with Peripheral Substitutions on the Oxazole Ring

One major strategy involves building the substituted ring from precursors. For instance, 2-methyl-4,5-disubstituted oxazoles have been synthesized by condensing α-bromo ketones with acetamide (B32628). cardiff.ac.uk This method allows for the introduction of various aryl groups at the C4 and C5 positions. cardiff.ac.uk Another approach involves the reaction of 2-(halomethyl)-4,5-diphenyloxazoles with various nucleophiles (amines, alkoxides, thiols) to introduce diverse functional groups at the C2-methyl position. nih.gov

Direct modification of the oxazole ring is also possible. Lithiation of the oxazole ring followed by reaction with an electrophile is a powerful tool. clockss.org For example, 2-methyloxazole-4-carboxylic acid can be metallated at the C5 position with butyllithium (B86547) and subsequently reacted with electrophiles to introduce a substituent at that position. clockss.org Suzuki-Miyaura cross-coupling reactions have also been employed to create aryl-substituted oxazoles. tandfonline.com

Table 3: Examples of Synthesized Peripherally Substituted Oxazoles cardiff.ac.uk

| Compound ID | C4-Substituent | C5-Substituent | Antiproliferative Activity (IC50 nM, A-549 cells) |

| 4g | 3',4',5'-trimethoxyphenyl | m-fluoro-p-methoxyphenyl | 4.6 |

| 4i | 3',4',5'-trimethoxyphenyl | p-ethoxyphenyl | 20.2 |

| 5f | p-ethoxyphenyl | 3',4',5'-trimethoxyphenyl | 2300 |

Related Oxazole-5(4H)-one Systems and their Synthesis

Oxazole-5(4H)-ones, also known as oxazolones or azlactones, are structurally related and important synthetic intermediates. bohrium.comthieme-connect.com They are frequently used in the synthesis of amino acids and peptides. wikipedia.orgpnas.org

The most common method for synthesizing unsaturated oxazolones is the Erlenmeyer-Plöchl synthesis. bohrium.comwikipedia.org This reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride (B1165640). bohrium.comwikipedia.org Modifications of this method exist, such as using different catalysts like zinc oxide or performing the reaction under microwave irradiation to improve yields. biointerfaceresearch.comresearchgate.net

Researchers have synthesized series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-ones by reacting hippuric acid derivatives with various benzaldehydes in polyphosphoric acid. turkjps.org Another study details the synthesis of 4-(arylidene)-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one derivatives by cyclizing [(Pyridyl-3-yl-carbonyl)amino]acetic acid and then reacting it with an aryl aldehyde. sapub.org A one-pot synthesis has also been developed using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling reagent in aqueous solvents, which simplifies the procedure. nih.gov

The reactivity of oxazolones is diverse; they can act as 1,3-dipoles in cycloaddition reactions or as enolate precursors for reactions with electrophiles, leading to highly substituted heterocyclic products. thieme-connect.com

Computational and Theoretical Investigations of 4 Methyloxazole 5 Acetic Acid

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are central to characterizing the electronic nature of 4-Methyloxazole-5-acetic Acid. These calculations reveal the distribution of electrons within the molecule, which dictates its physical and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electronic energy of the molecule, DFT methods can predict key structural parameters including bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for 4-Methyloxazole-5-acetic Acid (Illustrative) Note: These are representative values based on DFT calculations for similar heterocyclic structures. Actual values for 4-Methyloxazole-5-acetic Acid would require specific computation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | O1-C2 | ~1.37 Å |

| Bond Length | N3-C4 | ~1.38 Å |

| Bond Length | C4-C5 | ~1.39 Å |

| Bond Length | C5-C6 (acetic acid) | ~1.51 Å |

| Bond Angle | C2-N3-C4 | ~105° |

| Bond Angle | N3-C4-C5 | ~115° |

| Dihedral Angle | N3-C4-C5-C6 | Variable (Conformation) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

From the energies of the HOMO and LUMO, several chemical reactivity indices can be calculated:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors quantify the molecule's tendency to accept or donate electrons. For instance, a high electrophilicity index indicates a good electrophile. DFT calculations on novel 3-(4-phenyl)-5-methyloxazolo[5,4-c]isoxazole derivatives show that the HOMO-LUMO gap can range from 2.449 eV to 4.448 eV, indicating varied reactivity based on substituents. researchgate.net

Table 2: Calculated Electronic Properties for an Oxazole (B20620) Derivative (Illustrative Example) Note: The following data is for a related compound, 3-(4-phenyl)-5-methyloxazolo[5,4-c]isoxazole, and serves to illustrate the typical values obtained from DFT calculations. researchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.488 |

| ELUMO | -3.040 |

| HOMO-LUMO Gap (ΔE) | 4.448 |

| Electronegativity (χ) | 5.264 |

| Chemical Hardness (η) | 2.224 |

| Electrophilicity Index (ω) | 6.223 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor. These are favorable sites for nucleophilic attack.

Green: Regions of neutral or zero potential.

For 4-Methyloxazole-5-acetic Acid, the MEP map would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms of the oxazole ring and particularly on the carbonyl oxygen of the carboxylic acid group. These areas are susceptible to interaction with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid's hydroxyl group, making it a site for nucleophilic attack or deprotonation.

Mechanistic Studies of Chemical Reactions Involving 4-Methyloxazole-5-acetic Acid

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can identify transition states, intermediates, and determine the activation energies required for a reaction to proceed. This provides a detailed, step-by-step understanding of how reactants are converted into products.

For 4-Methyloxazole-5-acetic Acid, mechanistic studies could explore various reactions. For example, the oxazole ring can participate in cycloaddition reactions, serving as a diene in Diels-Alder reactions to form pyridine (B92270) derivatives. Computational modeling of such a reaction would involve locating the transition state for the cycloaddition, calculating its energy, and confirming that it connects the reactants (oxazole and a dienophile) to the initial cycloadduct intermediate.

Another area of study would be reactions involving the acetic acid side chain, such as esterification or amide bond formation. Theoretical calculations could compare different catalytic pathways, determine the role of solvents, and predict reaction rates, offering insights that are valuable for optimizing synthetic procedures.

Conformational Analysis and Dynamics of Oxazole-Acetic Acid Systems

The flexibility of the acetic acid side chain attached to the oxazole ring allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A key feature of the acetic acid group is the rotation around the C-O single bond of the carboxylic acid, leading to syn and anti conformations. Quantum mechanical calculations on acetic acid have shown that while the syn conformation is generally more stable in the gas phase, the anti conformation can be significantly stabilized by interactions with solvent molecules, particularly water. nih.gov For 4-Methyloxazole-5-acetic Acid, the relative stability of these conformers will be influenced by potential intramolecular hydrogen bonding between the carboxylic acid group and the nitrogen atom of the oxazole ring, as well as by the surrounding solvent environment.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of these systems over time. MD simulates the movement of atoms and molecules, providing a detailed view of conformational changes, solvent interactions, and vibrational motions. An MD simulation of 4-Methyloxazole-5-acetic Acid in a solvent like water would reveal the preferred conformations, the frequency of interconversion between them, and the specific hydrogen bonding networks formed with the solvent, offering a comprehensive picture of its behavior in solution. nih.gov

Advanced Synthetic Applications of 4 Methyloxazole 5 Acetic Acid As a Building Block

Role in the Synthesis of Complex Heterocyclic Scaffolds

There is currently a lack of published studies detailing the use of 4-Methyloxazole-5-acetic Acid as a key building block for the construction of complex heterocyclic scaffolds. While oxazole (B20620) derivatives are known to participate in various cycloaddition and condensation reactions, specific examples and methodologies employing the acetic acid side chain of this particular molecule to elaborate into more complex fused or spirocyclic heterocyclic systems have not been reported in the surveyed literature.

Precursor in the Total Synthesis of Natural Products and their Analogues

An extensive review of the literature did not yield any instances of 4-Methyloxazole-5-acetic Acid being utilized as a precursor or key intermediate in the total synthesis of any known natural products or their synthetic analogues. The synthesis of natural products is a vast field, and while many heterocyclic compounds are employed, the specific contribution of 4-Methyloxazole-5-acetic Acid to this area appears to be unrecorded.

Utilization in the Development of New Organic Materials

Information regarding the application of 4-Methyloxazole-5-acetic Acid in the development of new organic materials, such as polymers, dyes, or materials for electronic applications, is not available in the current body of scientific literature. The potential for the oxazole ring to participate in the formation of conjugated systems or for the acetic acid group to be used for polymerization or surface functionalization remains a theoretical possibility without experimental validation.

Strategies for Stereoselective Synthesis Utilizing 4-Methyloxazole-5-acetic Acid Scaffolds

There are no documented strategies for stereoselective synthesis that specifically utilize scaffolds derived from 4-Methyloxazole-5-acetic Acid. Methodologies for achieving stereocontrol in reactions involving this compound, such as asymmetric alkylations of the acetic acid side chain or diastereoselective additions to the oxazole ring, have not been described in the available literature.

Future Research Directions and Unexplored Avenues in 4 Methyloxazole 5 Acetic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional syntheses of oxazole (B20620) derivatives often involve multi-step procedures with harsh reaction conditions. researchgate.net Future research should prioritize the development of more efficient and environmentally benign methods for the synthesis of 4-methyloxazole-5-acetic acid.

One promising avenue is the application of visible-light photocatalysis . semanticscholar.orgacs.orgorganic-chemistry.org This technique utilizes light energy to drive chemical reactions under mild conditions, often at room temperature. acs.orgnih.gov Researchers could explore the use of photocatalysts to construct the oxazole ring of 4-methyloxazole-5-acetic acid from readily available starting materials, potentially reducing the need for high temperatures and stoichiometric reagents. organic-chemistry.org A possible approach could involve the photocatalytic oxidative cyclization of α-bromo ketones with amines, a method that has proven effective for other substituted oxazoles. organic-chemistry.org

Furthermore, the development of metal-free synthetic routes presents another sustainable approach. organic-chemistry.org For instance, a metal-free annulation of alkynes and nitriles using an oxygen source like PhIO has been reported for the synthesis of polysubstituted oxazoles. organic-chemistry.org Adapting such a methodology for 4-methyloxazole-5-acetic acid could offer a more sustainable alternative to traditional metal-catalyzed reactions. organic-chemistry.org

The following table summarizes potential sustainable synthetic strategies:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Visible-Light Photocatalysis | Mild reaction conditions, use of renewable energy. organic-chemistry.org | Development of efficient photocatalytic systems for the specific synthesis of 4-methyloxazole-5-acetic acid. |

| Metal-Free Annulation | Avoids the use of potentially toxic and expensive metal catalysts. organic-chemistry.org | Optimization of reaction conditions and substrate scope for the target molecule. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. mdpi.com | Investigation of microwave irradiation to accelerate the key bond-forming steps in the synthesis. |

Exploration of Unconventional Reactivity Profiles

The oxazole ring is known to participate in a variety of chemical transformations. clockss.org A key area for future research is the exploration of the unconventional reactivity of 4-methyloxazole-5-acetic acid, particularly through C-H bond activation . organic-chemistry.orgbeilstein-journals.orgacs.org This strategy allows for the direct functionalization of the oxazole core, bypassing the need for pre-functionalized starting materials. beilstein-journals.org Palladium-catalyzed C-H activation has been successfully employed for the olefination and arylation of oxazoles at various positions. organic-chemistry.orgacs.org Investigating the regioselectivity of C-H activation on the 4-methyloxazole-5-acetic acid scaffold could lead to a diverse range of novel derivatives with potentially interesting biological or material properties.

Another area of interest is the exploration of cycloaddition reactions . clockss.org Oxazoles can act as dienes in Diels-Alder reactions, providing access to complex heterocyclic structures. clockss.org The reactivity of 4-methyloxazole-5-acetic acid in such transformations could be investigated with various dienophiles to synthesize novel fused-ring systems. The presence of the acetic acid moiety might influence the stereoselectivity of these reactions, which would be a valuable aspect to study.

Unconventional reactions driven by the interplay of the oxazole ring and the acetic acid side chain could also be explored. acs.org For example, intramolecular cyclization reactions could lead to the formation of novel bicyclic lactones or other complex heterocyclic systems.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and development of new applications for 4-methyloxazole-5-acetic acid and its derivatives, the integration of modern synthesis technologies is crucial. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. acs.orgresearchgate.netnih.gov The synthesis of oxadiazoles (B1248032) has been successfully demonstrated in a continuous flow reactor, highlighting the potential of this technology for the production of related heterocycles. nih.govrsc.org Future work could focus on developing a continuous flow process for the synthesis of 4-methyloxazole-5-acetic acid, which would enable the rapid and efficient production of this compound for further studies. researchgate.net

Automated synthesis platforms can be coupled with flow reactors to create high-throughput synthesis and screening systems. researchgate.netakjournals.comresearchgate.net Such platforms could be used to generate libraries of 4-methyloxazole-5-acetic acid derivatives with variations in the substituents on the oxazole ring or modifications to the acetic acid side chain. researchgate.net This would allow for the rapid exploration of the structure-activity relationships of these compounds for various applications.

| Technology | Potential Benefits for 4-Methyloxazole-5-acetic Acid Research |

| Flow Chemistry | Safer and more efficient synthesis, facile scale-up. acs.orgnih.gov |

| Automated Synthesis | Rapid generation of compound libraries for screening. researchgate.netresearchgate.net |

| High-Throughput Screening | Accelerated discovery of new biological activities or material properties. |

Advanced Spectroscopic Characterization and Elucidation of Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 4-methyloxazole-5-acetic acid is essential for optimizing existing methods and developing new ones. The use of advanced spectroscopic techniques can provide valuable insights into the structure and reactivity of transient intermediates.

For example, in-situ spectroscopic methods, such as time-resolved NMR and IR spectroscopy, could be employed to monitor the progress of reactions in real-time and identify short-lived intermediates. The photocatalytic synthesis of oxazoles is known to involve radical intermediates, and techniques like electron paramagnetic resonance (EPR) spectroscopy could be used to detect and characterize these species. organic-chemistry.org A thorough understanding of the reaction pathways will enable a more rational design of synthetic strategies.

Interdisciplinary Research Opportunities in Catalysis and Materials Science

The unique structural features of 4-methyloxazole-5-acetic acid suggest potential applications beyond traditional organic chemistry. The oxazole moiety is a known ligand for transition metals, and its derivatives have been used in catalysis. mdpi.comtandfonline.com The carboxylic acid group provides an additional coordination site, making 4-methyloxazole-5-acetic acid a potentially interesting bidentate ligand for the development of novel catalysts. Research in this area could explore the synthesis of metal complexes of 4-methyloxazole-5-acetic acid and evaluate their catalytic activity in various organic transformations.

In the field of materials science , oxazole-containing polymers have been investigated for their thermal stability and other properties. asccindapur.com The bifunctional nature of 4-methyloxazole-5-acetic acid makes it a potential monomer for the synthesis of novel polymers. The oxazole ring could be incorporated into the polymer backbone or as a pendant group, and the carboxylic acid functionality could be used for further polymerization or cross-linking. The resulting materials could exhibit interesting optical, electronic, or mechanical properties. For instance, poly(2-ethyl-2-oxazoline) is a water-soluble and biocompatible polymer with various applications. polychemistry.com

Q & A

Q. How to resolve discrepancies in reported spectral data for 4-Methyloxazole-5-acetic Acid?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.